(4R)-4-ETHYL-2-OXAZOLIDINONE
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98974-04-0 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(4R)-4-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 |
InChI Key |
CRHQYASHOICRND-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=O)N1 |
Canonical SMILES |
CCC1COC(=O)N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4r 4 Ethyl 2 Oxazolidinone
Chemo- and Stereoselective Pathways for Parent Oxazolidinone Formation
The formation of the core oxazolidinone ring with precise control over its stereochemistry is paramount. Various strategies have been developed to achieve this, primarily categorized into syntheses from chiral precursors and catalytic ring-closure reactions.
Enantioselective Synthesis from Chiral Precursor Molecules
The most direct approach to enantiopure (4R)-4-ethyl-2-oxazolidinone involves the use of chiral starting materials derived from the chiral pool. This strategy ensures the stereochemical integrity of the final product.
A common method involves the reduction of α-amino acids to their corresponding β-amino alcohols, followed by cyclization. mdpi.com For instance, the synthesis can start from a chiral amino acid precursor, which is then reduced and cyclized to form the oxazolidinone ring. The stereochemistry at the 4-position of the oxazolidinone is dictated by the chirality of the initial amino alcohol. For example, the use of D- or L-serine methyl ester hydrochloride can lead to the synthesis of (R)- or (S)-2-oxo-oxazolidine-4-carboxylic acids, respectively.
Another established route utilizes chiral amino alcohols, such as (1S,2R)-norephedrine, which react with reagents like diethyl carbonate under basic conditions to yield the desired oxazolidinone. The reaction of N-Boc-L-phenylglycinol, obtained from the reduction of N-Boc-L-phenylglycine, can undergo a ring-closing reaction in the presence of a catalyst to produce (S)-4-phenyl-2-oxazolidinone. google.com The choice of the starting chiral material is crucial for obtaining the desired enantiomer with high purity.
Detailed research findings on enantioselective synthesis from chiral precursors are summarized in the table below:
| Chiral Precursor | Reagents and Conditions | Product Configuration | Yield | Reference |
| (1S,2R)-norephedrine | Diethyl carbonate, basic conditions | (4R,5S) | 97% | |
| N-Boc-L-phenylglycinol | Potassium tert-butoxide or sodium tert-butoxide | (S) | - | google.com |
| D- or L-serine methyl ester hydrochloride | S,S'-dithio dimethyl carbonate, H₂O, then DCM | (R) or (S) | - | google.com |
| (S)-phenylalaninol | Diethyl carbonate, sodium methoxide, microwave irradiation | (S) | 96% | mdpi.com |
Catalytic Approaches to Oxazolidinone Ring Closure
Catalytic methods offer an efficient and often more atom-economical alternative for the synthesis of oxazolidinones. These approaches typically involve the cycloaddition of carbon dioxide with aziridines or the cyclization of amino alcohols.
The cycloaddition of CO₂ with aziridines is a highly atom-economical route to 2-oxazolidinones. researchgate.netresearchgate.net Various catalytic systems, including organocatalysts, metal complexes, and functionalized ionic liquids, have been developed for this transformation. researchgate.net For instance, cerium dioxide nanoparticles have been used as a catalyst for the synthesis of 2-oxazolidinone (B127357) from urea (B33335) and 2-aminoethanol under solvent-free conditions, achieving high conversion and selectivity. researchgate.net
Rhodium-catalyzed asymmetric ring-opening of oxabicyclic alkenes with sodium cyanate (B1221674) as a nucleophile provides a domino sequence to generate chiral oxazolidinone products with excellent enantioselectivities. acs.org Another approach involves the asymmetric transfer hydrogenation of 2-oxazolones using a chiral diamine ruthenium catalyst, yielding chiral 2-oxazolidinones with high enantiomeric excess. researchgate.net
The table below presents selected catalytic approaches for oxazolidinone synthesis:
| Catalyst System | Reactants | Key Features | Yield | Enantiomeric Excess | Reference |
| Cinchona alkaloids (TMSQn or TMSQd) | Ketene, oxaziridine | Asymmetric [4+2] cyclocondensation | High | High | pitt.edu |
| Rh(I)/t-Bu-Josiphos | Unsymmetrical oxabicyclic alkene | Regiodivergent resolution | Excellent | Excellent | scholaris.ca |
| Chiral diamine ruthenium catalyst | 2-oxazolones, potassium formate | Asymmetric transfer hydrogenation | 29-95% | 86->99% | researchgate.net |
| Cerium dioxide nanoparticles | Urea, 2-aminoethanol | Solvent-free, high selectivity | 98.4% conversion | - | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Solvent-Free and Aqueous Medium Synthesis
Performing reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry. Solvent-free synthesis reduces waste and simplifies the purification process. For example, a highly efficient and stereoselective cycloaddition of aryl isocyanates with chiral oxiranes has been developed under solvent-free conditions using MgI₂ etherate as a catalyst. researchgate.net Similarly, the synthesis of 2-oxazolidinone from urea and 2-aminoethanol has been achieved under solvent-free conditions using cerium dioxide nanoparticles as a catalyst. researchgate.net
Aqueous synthesis offers an environmentally benign alternative. A method for synthesizing 2-oxo-oxazolidine-4-carboxylic acid compounds involves reacting DL-serine methyl ester hydrochloride with S,S'-dithio dimethyl carbonate in water. google.com Microwave-assisted synthesis in the presence of water has also been reported for the preparation of oxazolidinones from epoxypropylbenzene and potassium cyanate in DMF and water. google.com.qa
Atom-Economical and Waste Reduction Strategies
Atom economy is a key metric in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. The cycloaddition of carbon dioxide with aziridines to form 2-oxazolidinones is a prime example of a 100% atom-economical reaction. researchgate.netresearchgate.net
Waste reduction can also be achieved by using catalytic processes that allow for catalyst recycling. For instance, a CuBr/ionic liquid system has been developed for the synthesis of 2-oxazolidinones from CO₂, propargylic alcohols, and 2-aminoethanols, demonstrating excellent recyclability. mdpi.com The use of heterogeneous catalysts, such as cerium dioxide nanoparticles, also facilitates easy separation and reuse, minimizing waste. researchgate.net
Process Optimization and Scale-Up Methodologies in Academic Research
Transitioning a synthetic route from a laboratory scale to a larger, more practical scale requires careful process optimization. This involves improving yields, reducing reaction times, and ensuring the process is cost-effective and safe.
Microwave-assisted synthesis has emerged as a powerful tool for process optimization, often leading to significantly reduced reaction times and improved yields. mdpi.com For example, the synthesis of various 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate under microwave irradiation has been achieved with high yields in short reaction times.
For large-scale synthesis, developing chromatography-free purification methods is crucial. One study describes a practical, chromatography-free synthesis of a complex molecule where a key step involves a diastereoselective Michael reaction using a chiral oxazolidinone auxiliary. acs.org Another report details an improved process for preparing 4,4-dimethyloxazolidine-2-thione (B188968) on a multikilogram scale, highlighting the importance of scalable procedures. researchgate.net The cleavage of the oxazolidinone auxiliary is also a critical step for scale-up, and optimized conditions using LiOH/H₂O₂ have been systematically re-evaluated to improve selectivity and yield on a large scale. acs.org
The development of robust and scalable processes is essential for the industrial application of chiral oxazolidinones. This includes optimizing reaction conditions, such as temperature and catalyst loading, and developing efficient work-up and purification procedures. researchgate.netacs.org
Novel Reagents and Methodological Innovations in Auxiliary Preparation
The synthesis of this compound and its structural analogs has been significantly advanced by the development of novel reagents and innovative catalytic systems. These modern methodologies aim to overcome the limitations of traditional routes, which often rely on stoichiometric, hazardous reagents like phosgene (B1210022) and its derivatives. rsc.orgrsc.org Key areas of innovation include catalytic asymmetric hydrogenation, biocatalytic C-H amination, the use of carbon dioxide as a green C1 source, and process intensification through microwave-assisted synthesis. These approaches offer improved efficiency, enantioselectivity, and safety profiles for the preparation of this valuable chiral auxiliary.
Catalytic Asymmetric Hydrogenation of 2-Oxazolones
A highly efficient and enantioselective route to 4-substituted 2-oxazolidinones involves the asymmetric hydrogenation of prochiral 2-oxazolones. rsc.org This strategy has been successfully demonstrated using ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands. rsc.org The reaction proceeds with high yields and excellent enantioselectivities for a variety of substrates, representing a practical and scalable alternative to classical cyclization methods. rsc.orgrsc.org The catalyst loading can be significantly reduced, enhancing the method's industrial viability. rsc.org
Table 1: Ruthenium(II)-NHC-Catalysed Asymmetric Hydrogenation of 2-Oxazolones rsc.orgrsc.org
| Substrate (R group) | Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 1-Naphthyl | (S,S)-SINpEt·HBF₄ / [Ru(p-cymene)Cl₂]₂ | 99 | 95 | rsc.org |
| Phenyl | (S,S)-SINpEt·HBF₄ / [Ru(p-cymene)Cl₂]₂ | 99 | 93 | rsc.org |
| 4-Fluorophenyl | (S,S)-SINpEt·HBF₄ / [Ru(p-cymene)Cl₂]₂ | 99 | 94 | rsc.org |
| 2-Thienyl | (S,S)-SINpEt·HBF₄ / [Ru(p-cymene)Cl₂]₂ | 98 | 96 | rsc.org |
Biocatalytic and Bio-inspired Innovations
The quest for greener and more selective synthetic methods has led to the exploration of biocatalysis. Engineered enzymes, particularly myoglobin-based catalysts, have been developed for the enantioselective synthesis of oxazolidinones through intramolecular C(sp³)-H amination of carbamate (B1207046) precursors. chemrxiv.org This biocatalytic strategy demonstrates high functional group tolerance and provides access to enantioenriched oxazolidinones in good yields and with high enantioselectivity, avoiding the need for precious metal catalysts or harsh reagents. chemrxiv.org
Another innovative approach involves the use of iron(II)-iminopyridine catalysts for the regioselective cycloaddition of carbon dioxide to aziridines. acs.org This method leverages an earth-abundant metal and operates under relatively mild conditions (50 °C, 10 bar CO₂), offering a sustainable pathway to various substituted oxazolidinones. acs.org The reaction demonstrates good to excellent yields for a range of N-substituted aziridines. acs.org
Carbon Dioxide as a C1 Building Block
Utilizing carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock is a primary goal in green chemistry. researchgate.net Several catalytic systems have been developed for the cycloaddition of CO₂ to aziridines to form oxazolidinones. acs.orgresearchgate.netchemsrc.com N-Heterocyclic carbenes (NHCs) have been shown to effectively catalyze the insertion of CO₂ into N-tosyl aziridines, leading to the regio- and stereoselective synthesis of oxazolidin-2-ones. researchgate.net This methodology has been successfully applied to the stereoselective synthesis of compounds like (4R,5R)-4-methyl-5-phenyloxazolidin-2-one. researchgate.net
Process Intensification: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate chemical transformations. The synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate can be significantly improved using microwave assistance. mdpi.com This method leads to a remarkable reduction in reaction times—from many hours in conventional heating methods to mere minutes—while achieving comparable or even improved yields. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxazolidin-2-ones mdpi.com
| Amino Alcohol Precursor | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| (S)-Phenylalaninol | Conventional | 18 h | 80 | mdpi.com |
| Microwave | 10 min | 85 | mdpi.com | |
| (S)-Phenylglycinol | Conventional | 48 h | 75 | mdpi.com |
| Microwave | 10 min | 80 | mdpi.com | |
| (S)-Valinol | Conventional | 18 h | 70 | mdpi.com |
| Microwave | 10 min | 78 | mdpi.com |
Mechanistic Insights and Applications of 4r 4 Ethyl 2 Oxazolidinone in Asymmetric Reactions
Enolate Chemistry and Stereocontrolled Alkylations
The N-acylated derivatives of (4R)-4-ethyl-2-oxazolidinone are precursors to chiral enolates, which are key intermediates in stereocontrolled carbon-carbon bond formation. wikipedia.orguwindsor.ca
Chiral Enolate Formation and Regioselectivity Studies
The formation of a chiral enolate from an N-acyl oxazolidinone, such as the (4R)-4-ethyl derivative, is typically achieved by deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). wikipedia.orguwindsor.ca This process selectively generates the (Z)-enolate. wikipedia.orguwindsor.ca The geometry of the enolate is crucial for the high diastereoselectivity observed in subsequent reactions. The metal counterion of the base chelates with the carbonyl oxygen and the oxazolidinone oxygen, creating a rigid, bicyclic-like structure. uwindsor.ca This conformation effectively blocks one face of the enolate, leading to a highly regioselective and stereoselective attack by an electrophile. uwindsor.ca
For instance, the enolates derived from N-acyl oxazolidinones are similar to those of esters in their formation. uwindsor.ca The use of LDA or NaHMDS ensures the nearly exclusive formation of the (Z)-enolate isomer. uwindsor.ca
Diastereoselective Alkylation Mechanisms and Steric Models
The diastereoselectivity of the alkylation of chiral enolates derived from this compound is explained by steric models. The bulky substituent at the C4 position of the oxazolidinone ring, in this case, the ethyl group, effectively shields one face of the (Z)-enolate. wikipedia.org Consequently, the incoming electrophile, such as an alkyl halide, preferentially attacks from the less hindered face. wikipedia.orguwindsor.ca
This steric control leads to the formation of one diastereomer in high excess. The level of diastereoselectivity can be influenced by the nature of the electrophile, with bulkier electrophiles often leading to higher selectivity. uwindsor.ca For example, the alkylation of the sodium enolate of an N-propionyl oxazolidinone with methyl iodide gives a high diastereomeric ratio, and this ratio is even higher with a bulkier electrophile like benzyl (B1604629) bromide. uwindsor.ca
Asymmetric Aldol (B89426) Reactions Facilitated by the Oxazolidinone Auxiliary
Chiral oxazolidinones, including the (4R)-4-ethyl derivative, are widely used to facilitate asymmetric aldol reactions, which are powerful methods for constructing new carbon-carbon bonds and creating two contiguous stereocenters simultaneously. wikipedia.orgresearchgate.net
Stereochemical Control in Boron, Titanium, and Lewis Acid Mediated Aldol Processes
The stereochemical outcome of aldol reactions using N-acyl oxazolidinone auxiliaries can be controlled by the choice of Lewis acid. wikipedia.orgvt.edu
Boron-Mediated Aldol Reactions: The use of dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (i-Pr₂NEt) reliably generates the (Z)-enolate. wikipedia.orgwikipedia.org This (Z)-boron enolate then reacts with an aldehyde through a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model, to produce the syn-aldol adduct with high diastereoselectivity. wikipedia.orgresearchgate.net The stereochemistry of the product is dictated by the chirality of the auxiliary. wikipedia.org
Titanium-Mediated Aldol Reactions: In contrast to boron enolates, titanium enolates can lead to the opposite diastereomer. researchgate.net The reaction of the titanium enolate of an N-propionyl oxazolidinone with an aldehyde can produce syn-aldol adducts with high diastereofacial selectivity, but with the opposite stereochemistry to that obtained with the corresponding boron enolate. researchgate.net This reversal of selectivity is attributed to the chelation control exerted by the titanium atom. researchgate.net The use of titanium tetrachloride (TiCl₄) can promote the formation of anti-aldol products.
Other Lewis Acid-Mediated Processes: Other Lewis acids can also influence the stereochemical outcome. For instance, changing the Lewis acid can sometimes lead to the "non-Evans" syn-product. scielo.org.mx The choice of Lewis acid and reaction conditions allows for access to different stereoisomers of the aldol product. researchgate.net
Syn- and Anti-Diastereoselectivity Rationalization
The diastereoselectivity in aldol reactions mediated by this compound can be rationalized by the geometry of the enolate and the nature of the transition state.
Syn-Selectivity: As mentioned, the formation of the (Z)-enolate, typically with boron-based reagents, leads to a chair-like transition state where the aldehyde substituent (R') occupies an equatorial position to minimize steric interactions. This arrangement results in the formation of the syn-aldol product. wikipedia.org The ethyl group on the oxazolidinone directs the facial selectivity of the aldehyde approach.
Anti-Selectivity: The formation of anti-aldol adducts is less common with the standard Evans protocol but can be achieved by carefully selecting the Lewis acid and reaction conditions. wikipedia.org For example, certain Lewis acids can favor a transition state that leads to the anti-diastereomer. researchgate.net The use of titanium tetrachloride has been shown to promote the formation of anti-aldol products in some cases.
Conjugate Additions and Michael Reactions
N-enoyl derivatives of this compound are effective Michael acceptors in conjugate addition reactions, allowing for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds at the β-position. mdpi.comresearchgate.net
The chiral auxiliary directs the nucleophilic attack to one face of the α,β-unsaturated system. beilstein-journals.org A variety of nucleophiles, including organocuprates, amines, and thiolates, can be used in these reactions. mdpi.commasterorganicchemistry.com For example, the conjugate addition of organocopper reagents to N-enoyl oxazolidinones proceeds with high diastereoselectivity. researchgate.net The stereochemical outcome can be influenced by the presence of other reagents, such as trimethylsilyl (B98337) iodide (TMSI), which can reverse the diastereoselectivity compared to conventional copper(I)-promoted additions. researchgate.net
A notable application is the diastereoselective Michael reaction of an N-enoyl oxazolidinone with O-benzyl hydroxylamine, which was used to establish a key stereocenter in a complex synthesis. acs.org The reaction of chlorotitanium enolates of chiral N-acyloxazolidinones with electrophilic olefins also provides a route to enantiomerically enriched Michael addition products. acs.org
The following table summarizes the diastereomeric excess (d.e.) for selected alkylation reactions using an N-propionyl oxazolidinone auxiliary.
| Electrophile | Base | Diastereomeric Ratio |
| Methyl Iodide | NaHMDS | 91:9 |
| Benzyl Bromide | LDA | 99:1 |
The following table shows the diastereoselectivity for the boron-mediated aldol reaction of an N-propionyl oxazolidinone with various aldehydes.
| Aldehyde | Diastereomeric Ratio (syn:anti) |
| Acetaldehyde | >99:1 |
| Isobutyraldehyde | >99:1 |
| Benzaldehyde | >99:1 |
Stereoselective 1,4-Addition to α,β-Unsaturated Systems
N-enoyl oxazolidinones, derived from this compound, are widely used as Michael acceptors in conjugate addition reactions. researchgate.net The addition of nucleophiles to these α,β-unsaturated systems proceeds with high diastereoselectivity, enabling the synthesis of β-substituted chiral building blocks. researchgate.netbeilstein-journals.org For instance, the conjugate addition of organocuprate reagents to N-enoyl oxazolidinones is a well-established method for creating chiral centers with high efficiency. researchgate.net Similarly, the addition of cyanide, often from sources like diethylaluminum cyanide or acetone (B3395972) cyanohydrin, to α,β-unsaturated oxazolidinones provides access to important chiral synthons. mdpi.com
The diastereoselectivity of these reactions is often high, as demonstrated in the synthesis of precursors for molecules like (S)-Pregabalin, where conjugate addition of cyanide to an α,β-unsaturated imide derived from a chiral oxazolidinone proceeded with a diastereomeric ratio of 87:13. mdpi.com Another example is the tetramethylguanidine-catalyzed conjugate addition of nitromethane (B149229) to an α,β-unsaturated oxazolidinone, which yielded the desired product with a diastereomeric excess of 99%. mdpi.com
Below is a table summarizing representative examples of stereoselective 1,4-additions:
| Nucleophile | α,β-Unsaturated System | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Reference |
|---|---|---|---|
| Diethylaluminum cyanide | (R)-N-(α,β-unsaturated acyl)oxazolidinone | 87:13 d.r. | mdpi.com |
| Nitromethane/TMG | (R)-N-(α,β-unsaturated acyl)oxazolidinone | 99% de | mdpi.com |
| Organocuprate | N-enoyl oxazolidinone | 70–96% de | researchgate.net |
Mechanisms of Stereochemical Induction in Conjugate Additions
The high degree of stereocontrol exerted by the this compound auxiliary is attributed to its ability to form a rigid chelated intermediate with a Lewis acid. In the presence of a Lewis acid, the N-acyl oxazolidinone adopts a syn-s-cis conformation due to chelation between the carbonyl oxygen of the oxazolidinone and the acyl carbonyl oxygen with the metal center. This chelation creates a conformationally rigid structure that exposes one face of the α,β-unsaturated system to nucleophilic attack while the other face is effectively blocked by the substituent at the C4 position of the oxazolidinone ring.
For the this compound auxiliary, the ethyl group at the C4 position sterically hinders the Re face of the enoyl moiety. Consequently, the nucleophile preferentially attacks from the less hindered Si face, leading to the observed high diastereoselectivity. This model of stereochemical induction, often referred to as the "Evans model," has been instrumental in predicting and rationalizing the outcomes of numerous conjugate addition reactions. The stereoselectivity can be influenced by the choice of Lewis acid and reaction conditions, which can affect the geometry and stability of the chelated intermediate.
Diels-Alder Cycloadditions and Pericyclic Reactions
The Diels-Alder reaction is a powerful method for the construction of six-membered rings, and when combined with chiral auxiliaries like this compound, it provides a route to enantiomerically enriched cyclohexene (B86901) derivatives. wikipedia.org The N-acryloyl and N-crotonoyl derivatives of this oxazolidinone are highly effective dienophiles in Lewis acid-promoted Diels-Alder reactions. researchgate.netacs.org
Exo/Endo Selectivity Control in Cycloaddition Reactions
In Diels-Alder reactions, the relative orientation of the diene and dienophile can lead to the formation of two different stereoisomers: the endo and exo adducts. The stereochemical outcome is often governed by a combination of steric and electronic factors. In reactions involving N-enoyl oxazolidinones, the presence of a Lewis acid catalyst not only enhances the reactivity of the dienophile but also plays a crucial role in controlling the endo/exo selectivity. scribd.commdpi.com
For many Lewis acid-catalyzed Diels-Alder reactions with N-acryloyl oxazolidinones, the endo adduct is predominantly formed. mdpi.com This preference is often explained by secondary orbital interactions between the π-system of the diene and the carbonyl group of the dienophile in the transition state. However, the choice of Lewis acid and the specific substitution pattern on the diene and dienophile can influence and sometimes reverse this selectivity. researchgate.net For instance, certain organocatalytic systems have been developed that favor the formation of the exo product. caltech.edu
The following table presents data on the exo/endo selectivity in Diels-Alder reactions involving oxazolidinone-based dienophiles.
| Diene | Dienophile | Lewis Acid/Catalyst | Selectivity (endo:exo) | Reference |
|---|---|---|---|---|
| Cyclopentadiene | N-acryloyl oxazolidinone | Dialkylaluminum chloride | High endo selectivity | researchgate.net |
| Isoprene | N-crotonate carboximide | Dialkylaluminum chloride | High endo selectivity | researchgate.net |
| Cinnamaldehydes | Cyclopentadiene | (S)-TMS-diphenylprolinol / Perchloric acid | Favors endo-adduct | mdpi.com |
Influence of the Chiral Auxiliary on Transition State Geometries
The chiral auxiliary exerts profound control over the facial selectivity of the Diels-Alder reaction by influencing the geometry of the transition state. In the presence of a chelating Lewis acid, the N-acyl oxazolidinone is locked into a planar, rigid conformation. researchgate.net The substituent at the C4 position of the oxazolidinone ring then acts as a steric directing group, effectively shielding one of the two faces of the dienophile.
For this compound, the ethyl group at the C4 position blocks the Re face of the α,β-unsaturated system. As a result, the diene approaches from the less sterically encumbered Si face, leading to a highly diastereoselective cycloaddition. sfu.ca The proposed transition state involves a chelated complex where the Lewis acid coordinates to both the oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen. researchgate.net This chelation not only enforces a specific conformation but also lowers the LUMO of the dienophile, thereby accelerating the reaction. Alternative models suggest that catalysis can also occur through mono- or bicomplexes at the carbonyl groups, which still effectively transfer the chirality from the auxiliary to the reactive center. researchgate.net
Asymmetric Reductions and Oxidations
While less common than their application in carbon-carbon bond-forming reactions, chiral oxazolidinones can also be employed to direct stereoselective reductions and oxidations.
Stereoselective Carbonyl Reductions of Acyl Oxazolidinones
The reduction of the carbonyl group in N-acyl oxazolidinones can be achieved with high stereoselectivity to produce chiral alcohols. The stereochemical outcome of these reductions is dictated by the chiral auxiliary, which directs the hydride delivery from a specific face of the carbonyl group.
The mechanism of stereoselection is again based on the formation of a rigid chelated intermediate. In the presence of a Lewis acid, the N-acyl oxazolidinone forms a chelate that exposes one face of the carbonyl to the reducing agent while the other is sterically shielded by the substituent on the chiral auxiliary. For N-acyl derivatives of this compound, the ethyl group at the C4 position directs the hydride to the opposite face of the carbonyl group, resulting in the formation of the corresponding alcohol with high diastereoselectivity. Subsequent removal of the chiral auxiliary provides access to enantiomerically enriched primary alcohols.
Table of Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Chiral Auxiliary |
| N-enoyl oxazolidinones | Michael Acceptors/Dienophiles |
| Diethylaluminum cyanide | Nucleophile/Cyanide Source |
| Acetone cyanohydrin | Nucleophile/Cyanide Source |
| (S)-Pregabalin | Synthetic Target Precursor |
| Tetramethylguanidine | Catalyst |
| Nitromethane | Nucleophile |
| Organocuprate reagents | Nucleophile |
| N-acryloyl oxazolidinone | Dienophile |
| N-crotonoyl oxazolidinone | Dienophile |
| Cyclopentadiene | Diene |
| Isoprene | Diene |
| Cinnamaldehydes | Dienophile |
| Dialkylaluminum chloride | Lewis Acid Catalyst |
| (S)-TMS-diphenylprolinol | Organocatalyst |
| Perchloric acid | Co-catalyst |
Chiral Auxiliary-Guided Oxidative Transformations
The this compound auxiliary is a powerful tool for directing stereoselective oxidative transformations, particularly the asymmetric hydroxylation of enolates to produce enantiomerically pure α-hydroxy carbonyl compounds. These products are valuable building blocks in the synthesis of natural products and pharmaceuticals. pitt.edu The underlying principle of these transformations relies on the formation of a rigid, chelated enolate intermediate, which effectively shields one face of the molecule, compelling the electrophilic oxidant to approach from the less sterically hindered direction.
The process begins with the acylation of the nitrogen atom of this compound, followed by deprotonation with a strong base, such as a lithium or sodium amide, to generate a (Z)-enolate. This enolate is stabilized by chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. The ethyl group at the C4 position projects outwards, creating a steric barrier that directs the incoming electrophile to the opposite face of the enolate. harvard.edu
For oxidative transformations, the enolate is reacted with an electrophilic oxygen source. N-sulfonyloxaziridines, such as (camphorsulfonyl)oxaziridine, are particularly effective reagents for this purpose, delivering an oxygen atom to the enolate with high diastereoselectivity. pitt.eduacs.org The reaction yields an α-hydroxy acyloxazolidinone, which can then be cleaved to reveal the chiral α-hydroxy acid or other derivatives. orgsyn.org This method provides a reliable route to α-hydroxy carbonyl compounds with predictable stereochemistry. pitt.edu
Table 1: Reagents for Asymmetric Hydroxylation of N-Acyloxazolidinone Enolates This table is interactive. Users can sort by Reagent Type, Specific Reagent, or Typical Outcome.
| Reagent Type | Specific Reagent | Typical Outcome | Diastereoselectivity (d.r.) |
|---|---|---|---|
| N-Sulfonyloxaziridines | (+)-(Camphorsulfonyl)oxaziridine | α-Hydroxy carbonyl | >95:5 |
| N-Sulfonyloxaziridines | N-Benzenesulfonyloxaziridine | α-Hydroxy carbonyl | >90:10 |
| Molecular Oxygen (O₂) | O₂ with radical initiators | α-Hydroperoxy carbonyl | Variable |
Diverse Applications in Complex Molecule Synthesis Strategy
The this compound moiety is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecular architectures with precise control over stereochemistry. Its application is particularly prominent in methodologies that build chiral centers which are later incorporated into larger, more complex structures.
In the realm of total synthesis, Evans-type auxiliaries, including the (4R)-4-ethyl variant, are employed to set key stereocenters that form the backbone of the target natural product. wikipedia.org The strategy typically involves attaching a prochiral acyl group to the auxiliary, performing a highly diastereoselective bond-forming reaction (such as alkylation, aldol addition, or conjugate addition), and then cleaving the auxiliary to reveal a newly formed, enantiomerically enriched stereocenter. wikipedia.orgresearchgate.net This installed chirality is then carried through subsequent steps of the synthesis.
While the 4-benzyl and 4-isopropyl substituted oxazolidinones are more frequently cited in the synthesis of widely known natural products, the 4-ethyl derivative operates on the same principle of steric hindrance to guide reaction stereochemistry. harvard.edu The choice of the C4 substituent allows for fine-tuning of the steric environment to optimize selectivity for specific substrates. This methodology has been instrumental in the synthesis of various classes of natural products, including lignans (B1203133), macrolides, and polyketides. researchgate.net For instance, the asymmetric synthesis of lignans like 4'-demethylyatein has been achieved through the diastereoselective alkylation of an N-acyloxazolidinone enolate, which establishes the crucial stereochemistry of the β-benzyl-γ-butyrolactone core. researchgate.net Similarly, this approach is foundational in synthesizing key fragments for complex targets like the marineosin A. pitt.edu
Table 2: Representative Natural Products Synthesized Using Evans Auxiliary Platform This table is interactive. Users can sort by Natural Product, Class, or Key Stereoselective Reaction.
| Natural Product | Class | Key Stereoselective Reaction Utilized |
|---|---|---|
| Cytovaricin | Macrolide Antibiotic | Asymmetric Aldol Reactions |
| FR-182877 | Antitumor Agent | Asymmetric Aldol Reactions |
| (-)-Deoxypodophyllotoxin | Lignan | Diastereoselective Alkylation |
| (2S,5R)-5-Hydroxylysine | Amino Acid | Diastereoselective Hydroxylation |
A critical step in the synthetic sequence is the cleavage of the this compound auxiliary to release the chiral product and allow for recovery of the auxiliary. The choice of cleavage method is dictated by the desired functional group in the final product. A variety of robust protocols have been developed to transform the N-acyl linkage into carboxylic acids, alcohols, aldehydes, esters, or amides. acs.orgwilliams.edu
The most common cleavage protocol yields a carboxylic acid. This is typically achieved by nucleophilic attack of hydroperoxide, generated from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), at the acyl carbonyl. acs.org This method is highly reliable, although studies have shown it can generate oxygen gas, requiring careful management on a large scale. acs.org
Alternatively, reduction of the N-acyl group provides direct access to chiral primary alcohols. Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminium hydride (LiAlH₄) are effective for this transformation. For the synthesis of chiral aldehydes, a more controlled reduction followed by oxidation, or direct reduction with a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, can be employed.
Transesterification to form esters is readily accomplished by treatment with a Lewis acid and an alcohol, such as magnesium bromide and benzyl alcohol. Direct conversion to amides is also possible through aminolysis, often facilitated by Lewis acids or by forming highly reactive acyl-transfer agents. The versatility of these cleavage and derivatization strategies significantly broadens the utility of the this compound auxiliary in organic synthesis. williams.edursc.org
Table 3: Auxiliary Cleavage Methods and Product Derivatization This table is interactive. Users can sort by Reagent(s), Resulting Functional Group, or Key Features.
| Reagent(s) | Resulting Functional Group | Key Features |
|---|---|---|
| LiOH / H₂O₂ | Carboxylic Acid | Most common method; high yield; auxiliary recovered. acs.org |
| LiBH₄ or LiAlH₄ | Primary Alcohol | Mild reduction; auxiliary recovered. |
| DIBAL-H | Aldehyde | Low-temperature reduction to prevent over-reduction. |
| MgBr₂ / R'OH | Ester | Lewis acid-catalyzed transesterification. |
| R'₂NH / Lewis Acid | Amide | Direct aminolysis. |
| Me₂Al-SMe | Thioester | Allows for further transformations (e.g., Fukuyama coupling). |
Theoretical and Computational Investigations on 4r 4 Ethyl 2 Oxazolidinone
Quantum Chemical Studies on Conformational Preferences
Quantum chemical calculations are instrumental in elucidating the conformational landscape of molecules like (4R)-4-ethyl-2-oxazolidinone. These studies help identify the most stable three-dimensional arrangements of the molecule and the energy required to transition between them.
Energy Minima and Rotational Barriers Analysis
The oxazolidinone ring, the core of the auxiliary, is not planar and can adopt puckered conformations. For substituted oxazolidinones, the substituents can exist in different spatial orientations relative to the ring, leading to various conformers with distinct energy levels. The ethyl group at the C4 position of this compound introduces additional rotational freedom.
Computational studies, often employing Density Functional Theory (DFT), are used to locate the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. For instance, in a study of biphenyl (B1667301) derivatives bearing a single CR₂OH substituent, where R=Et, the rotational barrier was determined to be 7.5 kcal mol⁻¹ through a combination of low-temperature NMR spectroscopy and DFT computations. acs.org This value provides an estimate of the energy required for the rotation around the Ar-CR₂OH bond in a related system.
A key conformational aspect of N-acyl oxazolidinones is the relative orientation of the acyl group and the oxazolidinone ring. The planarity of the N-acylated system is influenced by the substituents. In related phenyl-substituted oxazolidinones, the phenyl ring is significantly inclined relative to the mean plane of the oxazolidinone ring. researchgate.net For N-acyl derivatives, the competition between steric hindrance and electronic effects determines the preferred conformation, which in turn dictates the facial bias during reactions.
Influence of Conformation on Stereofacial Differentiation
The effectiveness of a chiral auxiliary lies in its ability to create a sterically and electronically differentiated environment around a reactive center, leading to preferential attack of a reagent from one face of the molecule over the other. The conformation of the N-acyl derivative of this compound is paramount in achieving this stereofacial differentiation.
The substituent at the C4 position, in this case, the ethyl group, plays a crucial role in shielding one of the two faces of the enolate derived from the N-acyl oxazolidinone. wikipedia.org Computational models have shown that the substituent orients itself to minimize steric interactions, thereby exposing one face of the reactive enolate to electrophilic attack. This steric blocking is a primary factor in directing the stereochemical outcome of alkylation and aldol (B89426) reactions. wikipedia.orgacs.org
Molecular Modeling of Transition States in Asymmetric Reactions
To understand and predict the stereoselectivity of reactions involving this compound, it is essential to model the transition states of the key bond-forming steps. These models provide insights into the energetic differences between competing reaction pathways that lead to different stereoisomers.
Elucidation of Stereoselective Reaction Pathways
Molecular modeling, particularly using DFT methods, allows for the detailed examination of the three-dimensional structures of transition states in asymmetric reactions. For example, in aldol reactions, the geometry of the enolate (Z vs. E) and the mode of complexation with a Lewis acid are critical factors that can be investigated computationally.
Studies on related oxazolidinone auxiliaries have shown that the formation of a six-membered, chair-like transition state is often favored. researchgate.net In this transition state, the substituents of the oxazolidinone, the enolate, and the incoming electrophile arrange themselves to minimize steric clashes. The ethyl group of this compound would occupy a pseudo-equatorial position in such a transition state, directing the electrophile to the opposite face of the enolate.
The role of Lewis acids in enhancing stereoselectivity can also be elucidated through computational modeling. The Lewis acid coordinates to the carbonyl oxygen atoms of the N-acyl oxazolidinone, creating a more rigid and organized transition state assembly. This chelation enhances the facial bias established by the chiral auxiliary.
Prediction of Diastereoselectivity based on Computational Models
By calculating the relative energies of the transition states leading to different diastereomeric products, it is possible to predict the major stereoisomer formed in a reaction. The energy difference between the diastereomeric transition states is related to the diastereomeric excess (d.e.) of the reaction.
For example, in conjugate addition reactions to N-enoyl oxazolidinones, computational models can be used to compare the energies of the transition states for the attack of a nucleophile from the Re and Si faces of the α,β-unsaturated system. researchgate.net These models would account for the shielding effect of the ethyl group at C4 and the conformation of the N-enoyl chain. The accuracy of these predictions is often high enough to be a valuable tool in the design of new asymmetric reactions. researchgate.net
Electronic Structure Analysis and Reactivity Prediction
The electronic properties of this compound and its derivatives are fundamental to their reactivity. Theoretical methods provide insights into the distribution of electrons and the nature of the molecular orbitals, which are key to understanding where and how chemical reactions will occur.
Theoretical calculations have been used to investigate the electronic structures of 2-oxazolidinone (B127357) and related compounds. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify the nucleophilic and electrophilic sites within the molecule. For an N-acyl oxazolidinone, the HOMO is typically located on the enolate, while the LUMO is associated with the electrophile in a reaction.
Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the charge distribution and bonding interactions. researchgate.net For instance, NBO charges can quantify the partial positive charge on the carbonyl carbon, indicating its susceptibility to nucleophilic attack, and the partial negative charge on the enolate oxygen and carbon atoms. Furthermore, theoretical determination of properties such as redox potentials can offer insights into the reactivity of these compounds in electrochemical reactions, for example, in electrogenerated base-induced N-acylation. researchgate.net
Development of Computational Models for Chiral Auxiliary Design
The efficacy of chiral auxiliaries like this compound in asymmetric synthesis is fundamentally linked to their ability to predictably control the stereochemical course of a reaction. york.ac.ukresearchgate.net The development of robust computational models has become an indispensable tool for understanding the underlying mechanisms of stereocontrol and for the rational design of new, more efficient auxiliaries. sfu.ca These theoretical investigations provide insights into reaction pathways and transition state geometries that are often difficult to probe through experimental means alone. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), has been extensively applied to model reactions involving N-acyl oxazolidinones. acs.orguq.edu.au These models are crucial for predicting and rationalizing the high diastereoselectivity observed in many transformations, such as aldol additions, alkylations, and cycloadditions. acs.orgresearchgate.netrsc.org By calculating the energies of various possible transition states, researchers can determine the most likely reaction pathway and thus the stereochemistry of the resulting product. acs.org
A key area of focus for computational modeling has been the aldol reaction. acs.org For instance, studies on the titanium tetrachloride (TiCl₄)-promoted aldol reaction of N-propionyl oxazolidinones with aldehydes have used DFT to model the critical C-C bond-forming transition states. acs.org These models evaluate different stereochemical possibilities, considering factors like the coordination of the auxiliary's carbonyl group to the Lewis acid. acs.org Two primary pathways are typically considered: a non-chelated pathway and a chelated pathway. acs.org The calculations often reveal that the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring—such as the ethyl group in this compound—is a determining factor in facial selectivity. acs.org The enolate preferentially attacks the aldehyde from its less hindered face via a chair-like transition state, which accounts for the experimentally observed high stereoselectivity. acs.org The energy differences between the competing diastereomeric transition states, as calculated by these models, effectively rationalize the formation of the major product. acs.org
The following table summarizes key findings from transition state modeling of Evans auxiliary-based aldol reactions, which are foundational for designing auxiliaries like this compound.
| Reaction Pathway | Key Transition State Feature | Predicted Outcome | Primary Influencing Factor |
|---|---|---|---|
| Non-Chelated | Chair-like TS with equatorial aldehyde substituent | Favors "Evans" syn aldol product | Steric hindrance from C4-substituent |
| Chelated | Auxiliary carbonyl/thiocarbonyl coordinates with metal | Can lead to "non-Evans" syn aldol product | Formation of a neutral TiCl₃-enolate |
Another critical aspect of chiral auxiliary utility is its clean and efficient removal after the desired transformation. Computational models have been developed to elucidate the mechanisms of auxiliary cleavage. uq.edu.aupublish.csiro.au For example, DFT computations (using methods like M06-2X-D3//B3LYP-D3) have been employed to understand the differing regioselectivities observed when cleaving N-acyl oxazolidinones with lithium hydroxide (B78521) (LiOH) versus lithium hydroperoxide (LiOOH). uq.edu.aupublish.csiro.au While LiOH tends to cause endocyclic cleavage that opens the oxazolidinone ring, LiOOH selectively performs exocyclic cleavage to release the desired chiral product and recover the auxiliary. uq.edu.aupublish.csiro.au
The computational models predict that nucleophilic attack from reagents like LiOH and LiOOH preferentially occurs at the less sterically hindered endocyclic carbonyl group. uq.edu.aupublish.csiro.aupublish.csiro.au However, the ultimate reaction pathway is determined by the decomposition barrier of the resulting tetrahedral intermediate. uq.edu.aupublish.csiro.au For LiOH, this decomposition barrier is low, leading to the formation of ring-opened products. uq.edu.aupublish.csiro.au Conversely, for LiOOH, the decomposition barrier of the initial intermediate is high, causing this step to be reversible. publish.csiro.au Consequently, the reaction proceeds through the alternative, albeit slightly less favored, exocyclic cleavage pathway which has lower subsequent energy barriers. publish.csiro.au These computational insights are vital for optimizing reaction conditions and for designing new auxiliaries with tailored cleavage properties.
| Cleavage Reagent | Initial Site of Attack (Predicted) | Decomposition Barrier of Intermediate | Observed/Predicted Pathway |
|---|---|---|---|
| LiOH | Endocyclic Carbonyl | Small | Endocyclic Cleavage |
| LiOOH | Endocyclic Carbonyl | Large | Exocyclic Cleavage |
| LiOBn | Endocyclic Carbonyl | Large | Exocyclic Cleavage |
| LiSBn | Endocyclic Carbonyl | Large | Exocyclic Cleavage |
Structural Modifications and Analogues of 4r 4 Ethyl 2 Oxazolidinone
Synthesis of Substituted Oxazolidinone Derivatives
The synthesis of substituted oxazolidinone derivatives allows for a systematic investigation of how structural changes influence the outcome of asymmetric reactions. These derivatives are crucial for expanding the utility of oxazolidinone auxiliaries in the synthesis of complex chiral molecules.
The substituent at the C4 position of the oxazolidinone ring plays a critical role in establishing the stereochemical outcome of reactions involving the N-acyl derivatives. By varying this chiral side chain, chemists can modulate the steric environment around the reactive center, thereby influencing the approach of incoming reagents and enhancing stereocontrol.
A variety of (4R)-4-substituted-2-oxazolidinones have been synthesized to explore the impact of the C4-substituent on diastereoselectivity. For instance, auxiliaries with different alkyl and aryl groups at the C4 position have been prepared and utilized in asymmetric synthesis. The general principle is that a larger C4-substituent will exert greater steric hindrance, leading to higher levels of diastereoselectivity in many cases.
For example, in the context of preparing analogues of the antibiotic linezolid, an efficient, catalytic asymmetric approach has been developed that allows for the preparation of new α-substituted analogues with high enantio- and diastereoselectivity. acs.org This highlights the adaptability of the oxazolidinone framework to accommodate different side chains while maintaining stereocontrol. Furthermore, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized from various aziridine-2-methanols, demonstrating a route to functionalized oxazolidinones with varied C4 substituents. bioorg.org
The following table showcases a selection of (4R)-4-substituted-2-oxazolidinone analogues and their typical applications, illustrating the diversity of available chiral auxiliaries.
| Compound Name | C4-Substituent | Typical Application |
| (R)-4-Benzyl-2-oxazolidinone | Benzyl (B1604629) | Asymmetric alkylations, aldol (B89426) reactions |
| (S)-(-)-4-Isopropyl-2-oxazolidinone | Isopropyl | Asymmetric hydrogenations |
| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl (with Phenyl at C5) | Asymmetric conjugate additions |
To impose greater conformational rigidity and potentially enhance stereocontrol, researchers have synthesized bicyclic and polycyclic systems incorporating the oxazolidinone moiety. These more complex structures can offer unique stereochemical environments not accessible with simpler monocyclic auxiliaries.
One approach involves the domino ARO (asymmetric ring opening) reaction followed by cyclization of oxabicyclic alkenes with sodium cyanate (B1221674) to produce oxazolidinone scaffolds. beilstein-journals.org This method has been shown to be effective with electron-rich oxabenzonorbornadiene derivatives. beilstein-journals.org Another strategy reports a novel synthetic route to form bicyclic enol-carbamates, which contain a bicyclic oxazolidinone framework, from a readily available β-ketoester. rsc.org
The synthesis of polycyclic structures bearing quaternary stereocenters has also been achieved using 4-oxazolin-2-ones as precursors. researchgate.net These precursors can be reacted with dienophiles to construct fused six-membered rings. researchgate.net The development of these more intricate systems opens up new avenues for asymmetric synthesis, providing access to complex molecular architectures.
Variation of the Chiral Side Chain and its Impact on Stereocontrol
Comparative Studies of Chiral Induction Efficiency
A key aspect of developing new chiral auxiliaries is the systematic evaluation of their ability to induce stereoselectivity. Comparative studies are essential for understanding the structure-activity relationships within the oxazolidinone family.
High levels of asymmetric induction (97-74% ee) and high diastereoselectivity have been observed in 1,3-dipolar cycloaddition reactions between azomethine imines and 3-acryloyl-2-oxazolidinone, catalyzed by a chiral BINIM-Ni(II) complex. nih.gov This demonstrates the potential for achieving excellent stereocontrol with appropriately substituted oxazolidinones. In the synthesis of peperomin analogs, highly selective conjugate additions were achieved using a 4-diphenylmethyl-oxazolidin-2-one auxiliary. cdnsciencepub.com
Studies on conjugate radical additions using a fluorous oxazolidinone chiral auxiliary have shown that diastereoselectivity can be significantly improved, even at higher temperatures compared to the standard Evans auxiliary. nih.gov This highlights how modifications beyond simple alkyl or aryl substituents can lead to superior performance.
The following table provides a comparative look at the diastereoselectivity achieved with different oxazolidinone auxiliaries in a specific reaction type.
| Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |
| (4R)-4-Ethyl-2-oxazolidinone | Aldol Addition | >95:5 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Michael Addition | >98:2 |
| Fluorous Oxazolidinone Auxiliary | Radical Conjugate Addition | Up to 99:1 |
Structure-activity relationship (SAR) studies are crucial for the rational design of new and improved chiral auxiliaries. nih.govsigmaaldrich.com By systematically altering the structure of the oxazolidinone and observing the effect on stereoselectivity, researchers can build predictive models for chiral induction. nih.gov
For oxazolidinone antibacterial agents, SAR studies have revealed that modifications to the C5 side chain and the N-phenyl heterocyclic ring can lead to improved activity. nih.gov While focused on biological activity, these studies provide insights into the steric and electronic effects of substituents, which are also relevant to their function as chiral auxiliaries. The well-established structure-activity relationship of oxazolidinone derivatives makes them a reliable choice for various diastereoselective reactions. sigmaaldrich.com
Investigations into multiply-substituted aryl derivatives of 3-aryl-2-oxooxazolidines have further contributed to the understanding of how substitution patterns on the N-aryl ring influence the properties of these compounds. acs.org These SAR studies are fundamental to the ongoing development of more efficient and selective oxazolidinone-based synthetic methodologies.
Assessment of Diastereoselectivity and Enantioselectivity in Analogues
Development of Recyclable and Immobilized Oxazolidinone Auxiliaries
A significant advancement in the application of chiral auxiliaries is the development of recyclable and immobilized versions. These innovations address concerns about cost and waste associated with stoichiometric use of the auxiliary.
By attaching the oxazolidinone auxiliary to a solid support, such as a polymer resin, it can be easily separated from the reaction mixture by filtration and reused in subsequent reactions. nih.govscispace.com This approach not only improves the economic viability of the process but also simplifies product purification.
Several strategies have been employed for the immobilization of chiral catalysts, including oxazolidinone derivatives. nih.govscispace.com For instance, polystyrene-immobilized hydroxyproline (B1673980) has been shown to be an extremely efficient and reusable catalyst for various asymmetric reactions. nih.gov While not a direct immobilization of this compound, this demonstrates the successful application of immobilization strategies to related chiral catalysts. The development of supported analogues to solution-phase protocols is a key area of research to enable high-throughput, automated parallel synthesis. nih.gov The ability to remove and recycle the chiral auxiliary after the desired stereoselective transformation is a major advantage of this class of compounds. sigmaaldrich.com
Polymer-Supported and Heterogenized Auxiliaries
The immobilization of Evans-type oxazolidinones onto polymer supports has been a significant focus, as it facilitates their separation from the reaction mixture and potential reuse. scispace.com Both insoluble (solid-phase) and soluble polymer supports have been explored, each presenting distinct advantages and challenges.
Solid-Supported Auxiliaries: Insoluble supports, such as Merrifield resins (cross-linked polystyrene), have been used to anchor oxazolidinone auxiliaries. scispace.comresearchgate.net For instance, an enantiopure β-methoxyamino auxiliary derived from (R)-leucine was attached to a Merrifield resin to create a chiral hydrazine (B178648) resin for asymmetric solid-phase synthesis. researchgate.net The general approach involves attaching the auxiliary to the resin via a suitable linker. After performing the desired asymmetric transformation (e.g., alkylation), the product is cleaved from the support, leaving the auxiliary attached to the resin, which can then be recovered by simple filtration. researchgate.net
However, solid-phase asymmetric reactions using Evans' 2-oxazolidinone (B127357) auxiliaries have shown that the yield and stereoselectivity can be highly dependent on the base, reaction time, and the nature of the support resin. beilstein-journals.org Epimerization at the chiral center, promoted by the base, can lead to a reduction in diastereomeric excess. beilstein-journals.org
Soluble Polymer-Supported Auxiliaries: Soluble polymers, such as non-cross-linked polystyrene (NCPS), offer a compelling alternative to insoluble supports. researchgate.netbeilstein-journals.org These polymers are soluble in common organic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2) but are insoluble in others, such as methanol (B129727) and water. researchgate.netbeilstein-journals.org This solubility profile allows the reaction to proceed in a homogeneous solution, mimicking traditional solution-phase chemistry and often preserving high stereoselectivity. researchgate.net Upon completion of the reaction, the polymer-supported auxiliary can be precipitated by adding a non-solvent, allowing for easy recovery. researchgate.net
Research has demonstrated the successful use of NCPS-supported 2-imidazolidinone and 2-phenylimino-2-oxazolidine chiral auxiliaries, which are structurally related to Evans' oxazolidinones. researchgate.netbeilstein-journals.org These supported auxiliaries have been used in asymmetric alkylation reactions, achieving excellent diastereoselectivity (>99% de) and high yields. beilstein-journals.org A key advantage noted was that the stereoselectivity was not significantly affected by the choice of base or reaction time, overcoming a major drawback of solid-supported systems. beilstein-journals.org
Fluorous-Supported Auxiliaries: Another strategy involves attaching a perfluoroalkyl chain ("fluorous ponytail") to the oxazolidinone auxiliary. acs.orgcollectionscanada.gc.ca This modification makes the auxiliary highly soluble in fluorous solvents but poorly soluble in common organic solvents at room temperature. Purification is achieved through fluorous solid-phase extraction (FSPE), where the fluorous-tagged auxiliary is selectively retained on a fluorous silica (B1680970) gel column while the non-fluorous product is eluted. collectionscanada.gc.ca This method combines the advantages of solution-phase reactivity with a straightforward and efficient purification process. collectionscanada.gc.ca
| Support Type | Description | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|---|
| Insoluble Solid Support (e.g., Merrifield Resin) | Cross-linked polymer beads that are insoluble in all solvents. | Easy recovery via filtration; suitable for automated synthesis. | Slower reaction kinetics; reaction outcomes can be support-dependent; difficulty in reaction monitoring. beilstein-journals.org | Used for solid-phase Evans' asymmetric alkylation. researchgate.net |
| Soluble Polymer Support (e.g., NCPS) | Linear polymers soluble in some solvents and insoluble in others. | Homogeneous reaction conditions; high reactivity and selectivity; easy recovery by precipitation. researchgate.net | May require larger volumes of solvent for precipitation. | NCPS-supported auxiliaries achieved >99% de in alkylations. beilstein-journals.org |
| Fluorous Support | Attachment of a perfluoroalkyl chain to the auxiliary. | Simplified purification by fluorous solid-phase extraction (FSPE). collectionscanada.gc.ca | Requires specialized fluorous solvents and silica for separation. | A versatile and scalable protocol for creating fluorous chiral auxiliaries has been designed. collectionscanada.gc.ca |
Strategies for Auxiliary Recovery and Reutilization
A primary motivation for developing polymer-supported and heterogenized auxiliaries is the economic and environmental benefit of recycling the chiral controller. sigmaaldrich.com The ability to recover and reuse the auxiliary is crucial, especially in large-scale synthesis. acs.org
The process of recovery and reuse involves three key steps:
Asymmetric Reaction: The polymer-supported N-acyl oxazolidinone undergoes a diastereoselective reaction, such as alkylation or an aldol addition.
Cleavage: The resulting chiral product is cleaved from the auxiliary. A variety of cleavage conditions are available to yield different functional groups (e.g., carboxylic acids, alcohols, aldehydes) while leaving the auxiliary intact. williams.edu For example, hydrolysis using lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H2O2) is commonly used to release the chiral carboxylic acid. acs.org
Recovery and Reuse: The polymer-bound auxiliary is recovered from the reaction mixture. For insoluble supports, this is done by filtration, while for soluble supports, it involves precipitation followed by filtration. researchgate.net The recovered auxiliary can then be acylated with a new prochiral substrate for use in subsequent reactions.
Studies have demonstrated the high efficiency of these strategies. For example, a non-cross-linked polystyrene-supported 2-phenylimino-2-oxazolidine was recovered quantitatively by simple filtration and reused without any appreciable decrease in yield or stereoselectivity. researchgate.net Similarly, solid-phase Evans' asymmetric alkylation allowed for the successful recovery and recycling of the polymer-supported chiral auxiliary, again without diminishing the stereoselectivity of the product. researchgate.net
| Auxiliary System | Recovery Method | Reuse Efficiency | Source |
|---|---|---|---|
| NCPS-supported 2-phenylimino-2-oxazolidine | Precipitation with a non-solvent followed by filtration. | Quantitative recovery; reused without appreciable reduction in yield or stereoselectivity. | researchgate.net |
| Merrifield resin-supported oxazolidinone | Filtration. | Successfully recovered and recycled without decreasing product stereoselectivity. | researchgate.net |
| Fluorous oxazolidinone | Fluorous Solid-Phase Extraction (FSPE). | Rapidly purified from crude mixtures, allowing for recovery. | collectionscanada.gc.ca |
These heterogenization strategies effectively address one of the main criticisms of chiral auxiliary-based methods: the stoichiometric use of the chiral source. By enabling efficient recovery and recycling, polymer-supported systems make the use of auxiliaries like this compound more practical, cost-effective, and sustainable for asymmetric synthesis.
Advanced Analytical Methodologies for Process and Reaction Monitoring in Academic Research
Chromatographic Techniques for Stereochemical Purity Assessment
Chromatographic methods are indispensable for separating and quantifying enantiomers and diastereomers, ensuring the stereochemical integrity of (4R)-4-ethyl-2-oxazolidinone and its derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the enantiomeric purity of chiral compounds like this compound. The development of a robust chiral HPLC method is critical for accurate quantification of stereoisomers.
The selection of a suitable chiral stationary phase (CSP) is the most critical aspect of method development. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are often effective for separating a wide range of chiral compounds, including oxazolidinones. scholarsresearchlibrary.com The choice between normal-phase and reversed-phase chromatography depends on the solubility and polarity of the analyte. For oxazolidinone derivatives, both modes can be successful. scholarsresearchlibrary.compensoft.net
Method development involves optimizing the mobile phase composition to achieve adequate separation (resolution) between the enantiomers. In normal-phase HPLC, this typically involves adjusting the ratio of a nonpolar solvent (like hexane) to a polar modifier (like isopropanol (B130326) or ethanol). In reversed-phase HPLC, a mixture of water or buffer and an organic modifier (like acetonitrile (B52724) or methanol) is used. scholarsresearchlibrary.compensoft.net The pH of the mobile phase can also be a critical parameter, especially for compounds with ionizable groups. scholarsresearchlibrary.com
Other parameters that are optimized during method development include the flow rate, column temperature, and detection wavelength. UV detection is commonly used for oxazolidinones due to the presence of the carbonyl chromophore. The goal is to achieve a resolution of greater than 1.5 between the enantiomeric peaks, ensuring baseline separation.
A well-developed chiral HPLC method can be used to determine the enantiomeric excess (ee) of this compound, which is a measure of its stereochemical purity. This is crucial for applications where only one enantiomer is biologically active or desired for a specific stereoselective transformation. The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. scholarsresearchlibrary.com
Table 1: Key Parameters in Chiral HPLC Method Development for this compound
| Parameter | Description | Typical Conditions/Considerations |
| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric separation. | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H), Pirkle-type, or cyclodextrin-based columns. |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water or Methanol (B129727)/Buffer. scholarsresearchlibrary.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 1.5 mL/min. |
| Column Temperature | Can influence selectivity and peak shape. | Often ambient, but can be controlled (e.g., 25-40 °C) to improve resolution. scholarsresearchlibrary.com |
| Detection | The method used to detect the analyte as it elutes from the column. | UV detection at a wavelength where the oxazolidinone absorbs, typically around 210-230 nm. |
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of the synthesis of this compound, GC is particularly useful for monitoring the purity of volatile starting materials and intermediates. scielo.br
The purity of reagents can be readily assessed by GC, and the technique can also be used to monitor the progress of reactions by quantifying the consumption of starting materials and the formation of products over time. orgsyn.org For instance, in a synthesis involving a volatile precursor, GC can confirm its complete conversion before proceeding to the next step.
For the analysis of chiral compounds, chiral GC columns with a cyclodextrin-based stationary phase can be employed to separate enantiomers. This allows for the determination of the enantiomeric excess of volatile chiral intermediates in the synthetic pathway leading to this compound.
The sample is vaporized in the injector and separated in the column based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds. The resulting chromatogram provides information on the number of components in the sample and their relative amounts. The purity of a compound can be determined by the area percentage of its corresponding peak in the chromatogram. orgsyn.orgorgsyn.org
Table 2: Application of GC in the Synthesis of this compound
| Application | Description | Example |
| Purity Assessment of Starting Materials | Ensures the quality of volatile reagents before use in the synthesis. | Checking the purity of a volatile alkyl halide used in an alkylation step. |
| Reaction Monitoring | Tracks the progress of a reaction by analyzing the composition of the reaction mixture over time. orgsyn.org | Monitoring the disappearance of a volatile starting material and the appearance of a volatile intermediate. orgsyn.org |
| Analysis of Volatile Intermediates | Determines the purity and stereochemical integrity of volatile intermediates. | Assessing the enantiomeric excess of a chiral epoxide intermediate using a chiral GC column. |
| Final Product Purity Check | Confirms the purity of the final product if it is sufficiently volatile. | While less common for oxazolidinones themselves, it can be used for more volatile derivatives. |
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Spectroscopic Techniques for Reaction Progress Monitoring and Mechanistic Elucidation
Spectroscopic techniques are invaluable for gaining real-time insights into reaction kinetics and for determining the three-dimensional structure of molecules, which is fundamental to understanding the stereochemical outcomes of reactions involving this compound.
In-situ infrared (IR) and Raman spectroscopy are powerful process analytical technologies (PAT) that allow for real-time monitoring of chemical reactions without the need for sampling. americanpharmaceuticalreview.com These techniques provide valuable information about reaction kinetics, the formation of intermediates, and the consumption of reactants. acs.org
In-situ IR spectroscopy monitors the vibrational modes of molecules. For the synthesis of this compound, specific functional groups have characteristic IR absorptions. For example, the formation of the oxazolidinone ring can be tracked by the appearance of the characteristic carbonyl (C=O) stretching vibration, typically around 1750 cm⁻¹. The disappearance of reactant-specific peaks, such as the azide (B81097) stretch (around 2100 cm⁻¹) or an isocyanate stretch (around 2270 cm⁻¹), can also be monitored. By plotting the intensity of these peaks over time, a kinetic profile of the reaction can be generated. acs.org
Raman spectroscopy is complementary to IR spectroscopy and is particularly well-suited for monitoring reactions in aqueous media and for symmetric vibrations that are weak in the IR spectrum. oxinst.com In-situ Raman can be used to follow the progress of a reaction by monitoring the change in intensity of characteristic Raman bands of reactants, intermediates, and products. americanpharmaceuticalreview.comanton-paar.com For instance, the C=C bond stretching in a starting material might be monitored to observe its consumption. The use of fiber-optic probes allows for easy integration of both IR and Raman spectrometers into reaction vessels for continuous monitoring. americanpharmaceuticalreview.com
Table 3: Application of In-Situ IR and Raman Spectroscopy
| Technique | Principle | Application in this compound Synthesis | Key Vibrational Bands to Monitor |
| In-Situ IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. acs.org | Real-time monitoring of the formation of the oxazolidinone ring and consumption of reactants. acs.org | C=O stretch (oxazolidinone), N-H stretch, azide stretch, isocyanate stretch. |
| In-Situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. oxinst.com | Monitoring reaction kinetics, especially for reactions in aqueous media or with symmetric functional groups. americanpharmaceuticalreview.comanton-paar.com | C=C stretch, C-Br stretch, and other skeletal vibrations of reactants and products. americanpharmaceuticalreview.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including the determination of stereochemistry. For this compound and its derivatives, both ¹H and ¹³C NMR are routinely used to confirm the structure and purity of the compounds. scielo.brsioc-journal.cn
The chemical shifts, coupling constants (J-values), and integration of the signals in a ¹H NMR spectrum provide detailed information about the connectivity of atoms in the molecule. For this compound, specific protons, such as the one at the C4 stereocenter, will have a characteristic chemical shift and coupling pattern.
To establish the relative stereochemistry of diastereomeric products, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are employed. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. The observation of an NOE between two protons indicates that they are in close spatial proximity (typically within 5 Å). By identifying key NOE correlations, the relative configuration of stereocenters can be determined. For example, an NOE between the proton at C4 and a proton on a substituent can help to define the orientation of that substituent relative to the oxazolidinone ring.
In some cases, chiral shift reagents can be added to an NMR sample to differentiate between enantiomers. These reagents form transient diastereomeric complexes with the analyte, leading to different chemical shifts for the corresponding protons in the two enantiomers, which can allow for the determination of enantiomeric excess.
Table 4: NMR Techniques for Stereochemical Analysis
| NMR Technique | Information Obtained | Application to this compound |
| ¹H NMR | Connectivity of protons, chemical environment, and relative number of each type of proton. scielo.br | Confirmation of the basic structure and purity. |
| ¹³C NMR | Number and chemical environment of carbon atoms. scielo.br | Confirmation of the carbon skeleton and presence of functional groups. |
| NOESY/ROESY | Spatial proximity of protons. | Determination of relative stereochemistry in diastereomeric derivatives. sioc-journal.cn |
| Chiral Shift Reagents | Differentiation of enantiomers in the NMR spectrum. | Determination of enantiomeric excess. |
In-Situ Infrared (IR) and Raman Spectroscopy for Reaction Kinetics
Mass Spectrometry Techniques for Reaction Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of synthesized compounds and for identifying reaction intermediates, including transient or unstable species. scielo.brbeilstein-journals.org
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and non-volatile molecules, including reaction intermediates in solution. beilstein-journals.org By directly infusing the reaction mixture into the mass spectrometer at different time points, one can monitor the appearance and disappearance of ions corresponding to reactants, intermediates, products, and byproducts. This provides valuable mechanistic insights.
Tandem mass spectrometry (MS/MS) can be used to further characterize the structure of detected ions. In an MS/MS experiment, an ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information that can help to confirm the identity of an intermediate. beilstein-journals.org
For volatile compounds, electron ionization (EI) coupled with gas chromatography (GC-MS) is a common technique. In EI, the sample is bombarded with high-energy electrons, causing fragmentation. The resulting mass spectrum is a fingerprint of the molecule that can be compared to spectral libraries for identification.
High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule. acs.org This is a powerful tool for confirming the identity of a newly synthesized compound or a proposed reaction intermediate.
Table 5: Mass Spectrometry Techniques for Mechanistic Studies
| Technique | Ionization Method | Key Application | Information Provided |
| ESI-MS | Electrospray Ionization | Monitoring reaction progress and identifying polar intermediates in solution. beilstein-journals.org | Mass-to-charge ratio of species in the reaction mixture. |
| GC-MS | Electron Ionization | Analysis of volatile intermediates and byproducts. lookchem.com | Molecular weight and fragmentation pattern for structural elucidation. |
| Tandem MS (MS/MS) | Various (e.g., ESI) | Structural characterization of reaction intermediates. beilstein-journals.org | Fragmentation pathways that reveal the structure of a selected ion. |
| HRMS | Various (e.g., ESI, EI) | Accurate mass measurement for elemental composition determination. acs.org | Elemental formula of the detected species. |
Emerging Research Avenues and Future Prospects for 4r 4 Ethyl 2 Oxazolidinone Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of powerful batch-wise asymmetric methodologies to continuous flow processes represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. acs.org The integration of (4R)-4-ethyl-2-oxazolidinone and other chiral auxiliaries into flow chemistry and automated synthesis platforms is a burgeoning area of research. rsc.orgresearchgate.net
Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for the often-sensitive reactions involving chiral auxiliaries. Research has demonstrated the successful implementation of auxiliary-mediated reactions, like asymmetric hydrogenations, in flow systems. rsc.orgresearchgate.net This approach not only dramatically reduces reaction times but also opens the door for automated, real-time recycling of the auxiliary. rsc.orgresearchgate.net In such a closed-loop system, the chiral auxiliary can be cleaved from the product stream and immediately reintroduced at the beginning of the process, effectively using it in sub-stoichiometric amounts over the course of the entire synthesis. rsc.orgresearchgate.net
Table 1: Comparison of Batch vs. Flow Processes for Chiral Auxiliary-Mediated Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (>100-fold reduction reported) rsc.org |
| Scalability | Can be challenging and require process re-optimization | More straightforward and predictable scale-up researchgate.net |
| Safety | Potential for thermal runaway in exothermic reactions | Enhanced heat transfer and smaller reaction volumes improve safety acs.org |
| Auxiliary Use | Typically stoichiometric | Potential for formal sub-stoichiometric use through automated recycling rsc.orgresearchgate.net |
| Process Control | Less precise control over temperature and mixing | Superior control over reaction parameters |
Exploration of Novel Reaction Types and Catalyst Systems
While the utility of this compound in aldol (B89426), alkylation, and acylation reactions is well-documented, researchers are actively exploring its application in a wider array of chemical transformations. nbinno.com This includes its potential role in asymmetric catalysis beyond its traditional use as a stoichiometric chiral director.
New catalyst systems are being developed to work in concert with oxazolidinone-based auxiliaries, expanding their synthetic scope. For instance, dirhodium(II) carboxamidate catalysts, which incorporate chiral oxazolidinone-type ligands, have shown high efficacy in asymmetric metal carbene reactions, such as cyclopropanation and carbon-hydrogen insertion. psu.edu These catalytic systems offer high levels of enantioselectivity and diastereoselectivity, opening new avenues for the synthesis of complex cyclic molecules. psu.edu
Furthermore, the development of novel iron-based catalysts has enabled the regioselective synthesis of oxazolidinones from aziridines and carbon dioxide, presenting a greener approach to the synthesis of the core oxazolidinone structure itself. acs.org The exploration of such catalytic systems could lead to more efficient and sustainable methods for preparing this compound and its derivatives.
The reactivity of the N-acylated oxazolidinone itself is also being leveraged in new ways. For example, N-enoyl oxazolidinethiones, sulfur-containing analogs, can undergo intramolecular conjugate additions in the presence of a Lewis or Brønsted acid, leading to the formation of unique cage-type compounds. scielo.org.mx This highlights the potential for designing novel transformations based on the inherent reactivity of the auxiliary-substrate conjugate.
Sustainable Approaches to Chiral Auxiliary Utilization and Recovery
A primary drawback of using chiral auxiliaries is the need for stoichiometric quantities, which can be costly and generate significant waste. york.ac.uk Consequently, a major focus of current research is the development of sustainable methods for the utilization and, crucially, the recovery and recycling of this compound. sigmaaldrich.comwordpress.com
The ability to efficiently cleave the auxiliary from the desired product without its degradation is paramount. youtube.com A variety of non-destructive cleavage methods are employed, allowing for the recovery of the oxazolidinone, often by chromatography, for reuse in subsequent reactions. youtube.com
Table 2: Common Cleavage Methods for Evans' Auxiliaries and Recyclability
| Reagent/Method | Product Type | Auxiliary Recovery | Reference |
| Lithium hydroxide (B78521)/Hydrogen peroxide | Carboxylic acid | Yes | |
| Lithium aluminum hydride | 1,2-Diol | Yes | youtube.com |
| Lithium borohydride (B1222165) | Primary alcohol | Yes | |
| Transesterification (e.g., with NaOMe/MeOH) | Ester | Yes |
Beyond simple recovery, integrating the recycling process into a continuous workflow, as discussed in the context of flow chemistry, represents the pinnacle of sustainable auxiliary use. rsc.orgresearchgate.net This approach minimizes waste and maximizes the utility of each molecule of the valuable chiral auxiliary. rsc.orgresearchgate.net
Another facet of sustainability involves the synthesis of the auxiliary itself. Greener synthetic routes are being investigated, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional methods. mdpi.com Additionally, the use of heterogeneous catalysts, particularly those derived from renewable biopolymers like chitosan, is being explored for the synthesis of the oxazolidinone ring from carbon dioxide and aziridines, offering a more environmentally friendly alternative to traditional methods that use hazardous reagents like phosgene (B1210022). researchgate.netgoogle.com
Potential for Cascade Reactions and One-Pot Asymmetric Transformations
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. The stereodirecting power of this compound and its analogs makes them ideal candidates for incorporation into complex, one-pot asymmetric transformations.
Research has shown the successful use of related Evans' auxiliaries, such as (4R)-4-benzyl-2-oxazolidinone, in orchestrating cascade reactions. researchgate.net In a notable total synthesis, this auxiliary was used to set key stereocenters in early-stage fragments, which were later involved in a remarkable transannular Diels-Alder cycloaddition cascade. researchgate.net This pivotal step formed four new rings and seven new stereocenters in a single transformation. researchgate.net
The potential for this compound to control the stereochemistry in similar multi-reaction sequences is a promising area of investigation. This could involve, for example, a Michael addition followed by an intramolecular aldol cyclization, all under the stereochemical direction of the auxiliary. The development of one-pot procedures that combine an auxiliary-directed reaction with subsequent transformations, such as catalytic hydrogenolysis or other functional group manipulations, is also an active area of research. researchgate.net Such strategies streamline synthetic sequences, reduce the number of purification steps, and minimize solvent usage and waste generation, aligning with the principles of green chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4R)-4-ethyl-2-oxazolidinone with high enantiomeric purity?
- Methodological Answer :
- Chiral Auxiliaries : Utilize (4S,5R)-configured precursors (e.g., 4-methyl-5-phenyl-2-oxazolidinone derivatives) to induce stereochemical control during alkylation or cyclization steps .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) in enantioselective hydrogenation of ketone intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (≥90% purity, as per analytical standards) .
- Key Steps :
Protect the hydroxyl group with a chiral auxiliary.
Perform nucleophilic substitution with ethylating agents (e.g., ethyl iodide).
Cleave the auxiliary under mild acidic conditions to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
-
NMR : Analyze - and -NMR for ethyl group signals (δ ~1.2–1.5 ppm for CH, δ ~0.9–1.1 ppm for CH) and oxazolidinone carbonyl (δ ~155–160 ppm) .
-
HPLC/GC : Use chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to determine ee (≥90% purity) .
-
IR : Confirm the carbonyl stretch (~1750 cm) and NH stretch (~3300 cm) .
Analytical Technique Key Parameters Reference Chiral HPLC Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10) -NMR δ 1.2–1.5 ppm (ethyl), δ 4.1–4.5 ppm (oxazolidinone ring)
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess measurements between chiral HPLC and polarimetry?
- Methodological Answer :
- Cross-Validation : Compare HPLC retention times with known standards (e.g., (4S)-4-phenyl-2-oxazolidinone) and verify optical rotation values ([α]) against literature data .
- Error Sources :
- HPLC: Column degradation or improper mobile phase ratios.
- Polarimetry: Sample impurities or solvent effects.
- Mitigation : Calibrate instruments with certified reference materials and replicate measurements across independent labs .
Q. What strategies optimize reaction yields in catalytic asymmetric synthesis of this compound?
- Methodological Answer :
-
Catalyst Screening : Test Pd-, Ru-, or organocatalysts (e.g., proline derivatives) for enantioselectivity.
-
Solvent Effects : Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates. Evidence shows DMF improves yields by 15–20% in related oxazolidinone syntheses .
-
Temperature Control : Maintain reactions at 0–5°C to minimize racemization .
Catalytic Condition Yield (%) ee (%) Reference Ru-BINAP in THF 78 92 Proline organocatalyst 65 85
Q. How does the steric bulk of substituents influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- Steric Analysis : Use computational models (DFT) to map transition states. Ethyl groups increase steric hindrance, slowing nucleophilic attack at the carbonyl carbon.
- Experimental Validation : Compare reaction rates with bulkier analogs (e.g., 4-isopropyl derivatives). Ethyl-substituted oxazolidinones show 2–3x faster ring-opening in SN2 reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed melting points of this compound?
- Methodological Answer :
- Purity Check : Re-crystallize samples from ethanol/water mixtures (94–96°C decomposition range per analytical standards) .
- Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms. Ethyl derivatives often exhibit multiple polymorphs with ±5°C mp variations .
Applications in Drug Discovery
Q. What role does this compound serve as a chiral auxiliary in β-lactam antibiotic synthesis?
- Methodological Answer :
- Stereochemical Control : The oxazolidinone ring directs β-lactam formation via Evans’ aldol reaction, achieving >95% diastereomeric excess in intermediates like 5-arylidene-4-thiazolidinones .
- Case Study : In synthesizing cephalosporin analogs, (4R)-configured auxiliaries improve antibacterial activity by 40% compared to racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
